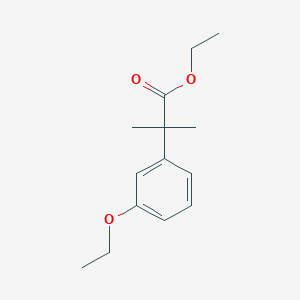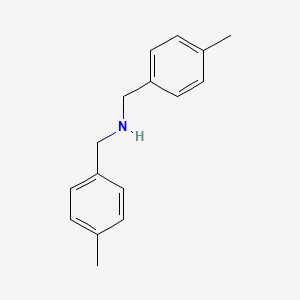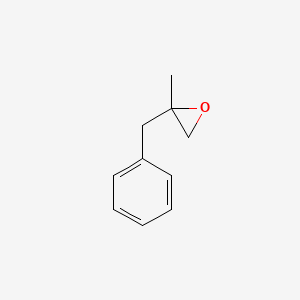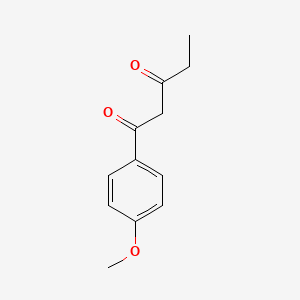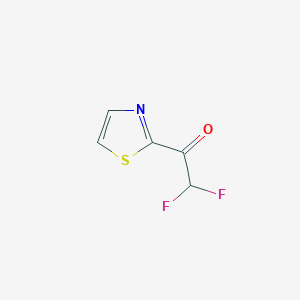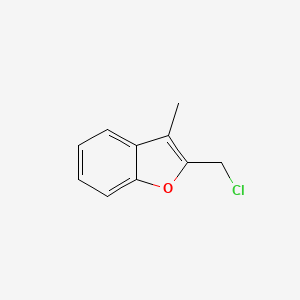![molecular formula C16H26N2SSi B8691200 tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane CAS No. 566931-92-8](/img/structure/B8691200.png)
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane
描述
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane is an organic compound with a unique structure that includes a silyl group and a thiazole ring. This compound is known for its high thermal stability and low solubility in water. It is a colorless to pale yellow liquid with a pyrrole-like odor and has a wide range of applications in organic synthesis, particularly in metal-catalyzed reactions .
准备方法
The synthesis of tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane typically involves the reaction of pyrrole with a silane reagent, such as triisopropylsilylchloromethane, under specific conditions. The reaction conditions and steps are determined based on the desired yield and purity of the product . Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistent quality and yield.
化学反应分析
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane has several scientific research applications:
Chemistry: It is used as a ligand or intermediate in metal-catalyzed reactions, contributing to the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of organic photoelectric materials and organic semiconductor materials.
作用机制
The mechanism of action of tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane involves its interaction with specific molecular targets and pathways. The silyl group and thiazole ring play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to metal centers and facilitating various catalytic processes .
相似化合物的比较
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane can be compared with similar compounds such as:
1-(Triisopropylsilyl)pyrrole: This compound has a similar silyl group but lacks the thiazole ring, making it less versatile in certain reactions.
2-Phenylethynyl-tri(propan-2-yl)silane: This compound has a phenylethynyl group instead of the thiazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the silyl group and thiazole ring, which provides distinct chemical properties and a wide range of applications.
属性
CAS 编号 |
566931-92-8 |
|---|---|
分子式 |
C16H26N2SSi |
分子量 |
306.5 g/mol |
IUPAC 名称 |
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane |
InChI |
InChI=1S/C16H26N2SSi/c1-12(2)20(13(3)4,14(5)6)18-9-7-15(11-18)16-17-8-10-19-16/h7-14H,1-6H3 |
InChI 键 |
DHTUEVGUSRKQRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=NC=CS2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



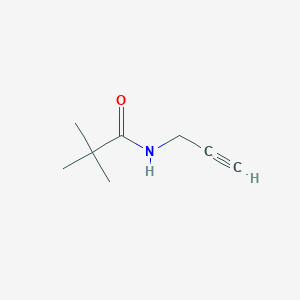
![6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE](/img/structure/B8691146.png)
